(3-Chloro-2,6-difluorobenzyl)hydrazine hydrochloride
Description
(3-Chloro-2,6-difluorobenzyl)hydrazine hydrochloride is a halogenated hydrazine derivative with a benzyl backbone substituted with chlorine at position 3 and fluorine at positions 2 and 5. Its molecular formula is C₇H₇ClF₂N₂·HCl, and it serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science. The compound’s reactivity stems from the hydrazine moiety and electron-withdrawing halogen substituents, enabling applications in redox reactions, coordination chemistry, and as a building block for heterocyclic compounds.
Properties
Molecular Formula |
C7H8Cl2F2N2 |
|---|---|
Molecular Weight |
229.05 g/mol |
IUPAC Name |
(3-chloro-2,6-difluorophenyl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C7H7ClF2N2.ClH/c8-5-1-2-6(9)4(3-12-11)7(5)10;/h1-2,12H,3,11H2;1H |
InChI Key |
FLUWOYKXAFFVDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)CNN)F)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The most direct route involves nucleophilic substitution between a benzyl halide precursor and hydrazine. For (3-Chloro-2,6-difluorobenzyl)hydrazine hydrochloride, the starting material is typically 3-chloro-2,6-difluorobenzyl chloride (CAS 1000805-92-1). Hydrazine hydrate acts as the nucleophile, displacing the chloride ion in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Key reaction parameters :
Table 1: Optimization of Nucleophilic Substitution
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DMF | THF | Ethanol |
| Temperature (°C) | 110 | 80 | 60 |
| Time (h) | 24 | 48 | 72 |
| Yield (%) | 68 | 52 | 45 |
| Purity (HPLC, %) | 98.5 | 97.2 | 95.8 |
Condition 1 (DMF, 110°C, 24h) provides the highest yield and purity, attributed to the solvent’s high boiling point and ability to stabilize intermediates.
Reductive Amination of Benzyl Aldehydes
Aldehyde Synthesis and Hydrazine Coupling
An alternative pathway involves reductive amination of 3-chloro-2,6-difluorobenzaldehyde with hydrazine. The aldehyde is synthesized via oxidation of the corresponding alcohol or formylation of the benzene ring.
Procedure :
-
Aldehyde preparation :
-
Reductive amination :
Advantages :
-
Avoids hazardous benzyl halides.
-
Higher functional group tolerance.
Limitations :
Halogen Exchange Reactions
Fluorination and Chlorination Strategies
For substrates lacking specific halogens, halogen exchange reactions enable precise substitution. For example, 3-bromo-2,6-difluorobenzyl hydrazine can undergo chloride substitution via a Ullmann-type reaction with copper(I) chloride in dimethylacetamide (DMAc).
Critical factors :
Table 2: Halogen Exchange Efficiency
| Starting Material | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Bromo-2,6-difluoro | CuCl | 150 | 10 | 72 |
| 3-Iodo-2,6-difluoro | CuCl | 130 | 8 | 65 |
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediates
Solid-phase synthesis minimizes purification steps and improves scalability. A Wang resin-bound 3-chloro-2,6-difluorobenzyl alcohol is oxidized to the aldehyde, followed by hydrazine coupling and cleavage with HCl/dioxane.
Advantages :
Industrial-Scale Manufacturing Considerations
Table 3: Cost Analysis of Industrial Methods
| Method | Capital Cost ($) | Operating Cost ($/kg) | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | 500,000 | 1,200 | 68 |
| Reductive Amination | 750,000 | 1,800 | 55 |
| Solid-Phase Synthesis | 1,200,000 | 2,500 | 85 |
Purity Enhancement and Analytical Validation
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2,6-difluorobenzyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted benzylhydrazine derivatives.
Scientific Research Applications
(3-Chloro-2,6-difluorobenzyl)hydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of substituted benzylhydrazine derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Chloro-2,6-difluorobenzyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
(2,6-Difluorobenzyl)hydrazine Hydrochloride
- Molecular Formula : C₇H₇F₂N₂·HCl
- Key Differences : Lacks the chlorine substituent at position 3.
- Applications : Used as a chemical intermediate in organic synthesis .
2,6-Dichlorophenylhydrazine Hydrochloride
- Molecular Formula : C₆H₅Cl₂N₂·HCl
- Key Differences : Features two chlorines at positions 2 and 6 but lacks fluorine substituents.
- Physical Properties : Melting point of 225°C (decomposition) .
- Applications : Utilized in synthesizing pyrazole derivatives for pharmaceutical applications .
- Comparison : The dichloro substitution increases molecular weight (213.49 g/mol) and may enhance thermal stability but reduces solubility compared to fluorinated analogues.
(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine Hydrochloride
- Molecular Formula : C₇H₅Cl₂F₃N₂·HCl
- Key Differences : Contains a trifluoromethyl group at position 4, adding strong electron-withdrawing effects.
- Applications : Investigated in anticancer drug development due to enhanced lipophilicity .
- Performance : The CF₃ group may improve bioavailability but could introduce steric hindrance in reactions.
Physicochemical and Spectroscopic Properties
A comparative analysis of key properties is summarized below:
- Spectroscopic Trends : Fluorine substituents in the target compound result in distinct ¹⁹F-NMR shifts and IR C-F stretches (~1100–1300 cm⁻¹), while chlorine increases the molecular ion peak intensity in mass spectrometry.
Research Findings and Trends
- Electron-Withdrawing Effects: Chlorine and fluorine substituents synergistically enhance the electrophilicity of the hydrazine group, making the target compound more reactive in condensation reactions than non-halogenated analogues .
- Solubility vs. Stability : Fluorine improves solubility in polar solvents, while chlorine increases thermal stability, as seen in 2,6-Dichlorophenylhydrazine HCl .
- Application-Specific Performance: In solar cells, halogenated hydrazines outperform non-halogenated ones due to improved iodine reduction kinetics .
Biological Activity
(3-Chloro-2,6-difluorobenzyl)hydrazine hydrochloride is an organic compound characterized by a hydrazine functional group attached to a benzyl moiety with specific halogen substitutions. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. Its unique structure may influence its interactions with biological systems, leading to various therapeutic applications.
- Chemical Formula : CHClFN·HCl
- Molecular Weight : Approximately 192.59 g/mol
- Structure : The compound features a benzene ring substituted at the 3-position with chlorine and at the 2- and 6-positions with fluorine.
Research indicates that (3-Chloro-2,6-difluorobenzyl)hydrazine may interact with various molecular targets, including enzymes and receptors. These interactions can modulate specific biological pathways, potentially leading to therapeutic effects. The compound's halogen substitutions enhance its chemical reactivity, which may be crucial for its biological activity.
1. Enzyme Inhibition
The compound has shown promise in inhibiting certain enzymes, which can be pivotal in disease processes. Studies have indicated that it may interact with enzyme active sites, leading to modifications in enzyme kinetics and function.
2. Antiproliferative Effects
Preliminary investigations suggest that (3-Chloro-2,6-difluorobenzyl)hydrazine exhibits antiproliferative activity against various cancer cell lines. For instance, similar compounds have demonstrated IC values indicating effective inhibition of cell proliferation.
| Cell Line | IC Value (µM) |
|---|---|
| KG1 | <25.3 |
| SNU16 | <77.4 |
3. Antimicrobial Activity
Hydrazine derivatives have been widely studied for their antimicrobial properties. While specific data on (3-Chloro-2,6-difluorobenzyl)hydrazine is limited, related compounds have shown significant activity against various pathogens.
Case Studies and Research Findings
Several studies have explored the biological activities of hydrazine derivatives:
- Antiviral Activity : A study evaluated hydrazone derivatives for their potential against HIV-1, reporting EC values as low as 0.17 µM for some compounds .
- Anti-inflammatory Properties : Compounds similar to (3-Chloro-2,6-difluorobenzyl)hydrazine have been investigated for their ability to inhibit cyclooxygenases (COX), which are critical in inflammatory processes .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how structural modifications influence biological activity. For example, variations in halogen substitutions can significantly affect enzyme inhibition profiles .
Q & A
Q. What are the critical parameters for synthesizing (3-Chloro-2,6-difluorobenzyl)hydrazine hydrochloride?
Synthesis requires precise control of reaction conditions. A common method involves reacting a halogenated benzyl precursor with hydrazine hydrate under acidic conditions. Key parameters include:
- Temperature : Maintain 0–5°C during hydrazine addition to minimize side reactions (e.g., over-alkylation).
- pH : Adjust to 3–4 using HCl to protonate the hydrazine and drive the reaction forward.
- Monitoring : Use thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) or HPLC (C18 column, acetonitrile/water mobile phase) to track conversion .
| Synthesis Optimization Table | |-----------------------------------|----------------------------------------| | Parameter | Optimal Range | | Temperature | 0–5°C (initial), 25°C (post-addition) | | Reaction Time | 6–8 hours | | Solvent System | Ethanol/water (3:1) |
Q. Which analytical techniques are most effective for characterizing purity and structure?
- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm substitution patterns on the benzyl ring.
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (expected: ~223.6 g/mol).
- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% deviation).
- HPLC-PDA : Assess purity (>98%) using a gradient elution (0.1% TFA in acetonitrile/water) .
Q. What safety protocols are essential when handling this compound?
- Toxicity : Hydrazine derivatives bind to hemoglobin, causing hemolytic anemia. Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Storage : Keep in airtight containers at 2–8°C, protected from light to prevent degradation.
- Spill Management : Neutralize with 10% acetic acid and adsorb with vermiculite .
Advanced Research Questions
Q. How do the chloro and fluoro substituents influence reactivity in cross-coupling reactions?
The electron-withdrawing Cl and F groups increase electrophilicity at the benzylic carbon, facilitating nucleophilic attacks (e.g., in Schiff base formation). The meta- and para-substituents also sterically direct reactions, favoring regioselective outcomes. Kinetic studies suggest pseudo-first-order behavior in coupling with carbonyl compounds (e.g., ketones) due to rapid intermediate formation .
Q. What are the stability profiles under varying thermal and photolytic conditions?
Stability studies show:
- Thermal Degradation : At 40°C, 10% decomposition occurs over 30 days, forming 3-chloro-2,6-difluorobenzyl chloride as a byproduct.
- Photolytic Degradation : UV exposure (254 nm) accelerates degradation; use amber vials for storage.
| Stability Data | Conditions | Degradation (%) |
|---|---|---|
| Thermal (40°C, 30 days) | Dark, dry | 10% |
| Photolytic (UV, 7 days) | Ambient light | 25% |
| Hydrolytic (pH 7.4, 37°C, 14 days) | Aqueous buffer | 5% |
Q. How is this compound utilized in synthesizing bioactive heterocycles?
The hydrazine moiety enables cyclocondensation with carbonyl compounds to form pyrazoles, triazoles, or indoles. For example:
- Pyrazole Synthesis : React with β-ketoesters under reflux (ethanol, 80°C) to yield 3,5-disubstituted pyrazoles, potential kinase inhibitors.
- Schiff Base Formation : Condense with aldehydes (e.g., 4-formylbenzoic acid) to create hydrazone ligands for metal coordination complexes .
| Example Reaction | Product | Application |
|---|---|---|
| Cyclocondensation with acetylacetone | 3,5-Dimethylpyrazole | Anticancer screening |
| Reaction with 2-naphthaldehyde | Hydrazone derivative | Fluorescent probe development |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
